An In-depth Technical Guide to 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan: Chemical Structure, Molecular Properties, and Biological Significance
An In-depth Technical Guide to 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan: Chemical Structure, Molecular Properties, and Biological Significance
A Note on Nomenclature: The subject of this guide, 2-bromo-5-(2-nitroprop-1-en-1-yl)furan (CAS 35950-37-9), is a specific isomer within the broader class of brominated nitrofuran derivatives. While structurally similar to other related compounds, the precise arrangement of substituents on the furan and propenyl moieties is critical to its chemical and biological characteristics. This document will focus on the properties and potential applications of this specific, documented isomer.
Introduction: The Emerging Significance of Nitrofuran Scaffolds
The furan ring system is a foundational scaffold for a multitude of biologically active compounds.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating antibacterial, antifungal, antiviral, and anticancer properties, among others.[1] The introduction of a nitro group at the 5-position of the furan ring is a key pharmacophore, essential for the antibacterial activity observed in this class of compounds.[2] These nitrofuran-based agents, including well-established drugs like nitrofurantoin, function as prodrugs that undergo intracellular activation to exert their therapeutic effects.[3][4] This guide provides a comprehensive technical overview of 2-bromo-5-(2-nitroprop-1-en-1-yl)furan, a member of this important class, detailing its chemical structure, molecular properties, and inferred biological activities based on the established mechanism of action for nitroaromatic compounds.
Chemical Identity and Molecular Structure
2-bromo-5-(2-nitroprop-1-en-1-yl)furan is characterized by a furan ring substituted with a bromine atom at the 2-position and a 2-nitroprop-1-enyl group at the 5-position. The presence of both electron-withdrawing (nitro and bromo groups) and π-conjugated systems dictates its reactivity and electrochemical properties.
Structural Representation
Caption: Postulated synthesis workflow for 2-bromo-5-(2-nitroprop-1-en-1-yl)furan.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 2-bromo-5-(2-nitroprop-1-en-1-yl)furan is not currently available in public databases. However, based on its structure, the following characteristic spectral features can be predicted.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the vinylic proton, and the methyl group protons. The coupling constants between the furan protons would be characteristic of a 2,5-disubstituted furan.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals corresponding to the seven carbon atoms in the molecule, including the two sp² carbons of the furan ring bonded to the substituents, the two sp² carbons of the alkene, and the methyl carbon.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching), the C=C double bonds of the furan ring and the propenyl side chain, and the C-Br bond.
3.2.4. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments. Predicted collision cross-section values for various adducts have been calculated. [5]
Biological Activity and Mechanism of Action
While direct experimental data on the biological activity of 2-bromo-5-(2-nitroprop-1-en-1-yl)furan is limited, the extensive research on the nitrofuran class of antibiotics provides a strong basis for predicting its antimicrobial potential and mechanism of action.
Predicted Antimicrobial Activity
Nitrofurans are known to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [6]It is highly probable that 2-bromo-5-(2-nitroprop-1-en-1-yl)furan exhibits similar properties. The presence of the bromonitromethyl moiety, in conjunction with the vinylfuran structure, has been identified as critical for the antibacterial and MurA inhibitory properties of related compounds. [7]MurA is a key enzyme in the biosynthesis of the bacterial cell wall. [7]
Mechanism of Action: Reductive Activation
The antimicrobial action of nitrofurans is contingent upon the enzymatic reduction of the nitro group within the bacterial cell. [8][9]This process is catalyzed by bacterial flavoproteins, also known as nitroreductases. [10][11]
Caption: The reductive activation pathway of nitrofuran antibiotics.
This reduction generates a series of highly reactive intermediates, including nitroso and hydroxylamino derivatives. [4]These electrophilic species are non-specific in their targets and can cause widespread damage to cellular macromolecules. [3]The primary mechanisms of cytotoxicity include:
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DNA Damage: The reactive intermediates can cause strand breaks in bacterial DNA, inhibiting replication and leading to cell death. [8]* Inhibition of Protein Synthesis: These intermediates can react with ribosomal proteins, disrupting their structure and function, thereby inhibiting protein synthesis. [10]* Metabolic Disruption: Key enzymes involved in cellular respiration and metabolism can be inactivated by the reactive intermediates. [3] The multifaceted nature of this mechanism is a key advantage of nitrofuran antibiotics, as it significantly lowers the probability of bacteria developing resistance. [11]
Experimental Protocols
To facilitate further research on 2-bromo-5-(2-nitroprop-1-en-1-yl)furan, this section provides standardized protocols for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [12]2. Data Acquisition: Record the spectra on a spectrometer with a field strength of 400 MHz or higher.
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm) for chemical shift referencing. [12]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate. [12]2. Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent disk. [12]3. Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
-
Ionization: Use a mass spectrometer equipped with an electron ionization (EI) source, typically operating at 70 eV. [12]2. Sample Introduction: Introduce the sample into the ion source, where it will be vaporized and ionized.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.
Conclusion and Future Directions
2-bromo-5-(2-nitroprop-1-en-1-yl)furan represents a promising, yet underexplored, member of the nitrofuran class of compounds. Based on the well-established structure-activity relationships of related molecules, it is poised to exhibit significant antimicrobial activity. The key to its biological function lies in the reductive activation of its nitro group within the target pathogen, a mechanism that has proven robust against the development of resistance.
Future research should prioritize the development of a definitive and efficient synthesis protocol for this compound. Following its successful synthesis, a thorough experimental characterization using modern spectroscopic techniques is imperative to confirm its structure and provide a reference for future studies. Subsequently, in vitro and in vivo evaluations of its antimicrobial efficacy against a broad panel of pathogenic bacteria and fungi are warranted. Such studies will be instrumental in determining the therapeutic potential of 2-bromo-5-(2-nitroprop-1-en-1-yl)furan and its viability as a lead compound for the development of new anti-infective agents.
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American Elements. (n.d.). 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. American Elements. Available at: [Link]
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Valerga, P., et al. (2009). (E)-2-(2-Nitroprop-1-enyl)furan. ResearchGate. Available at: [Link]
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Environmental Protection Agency. (2025). 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan - Related Substances. EPA. Available at: [Link]
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